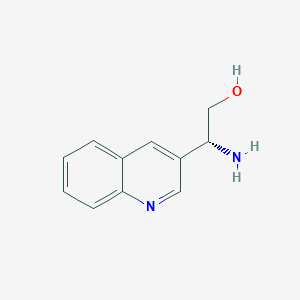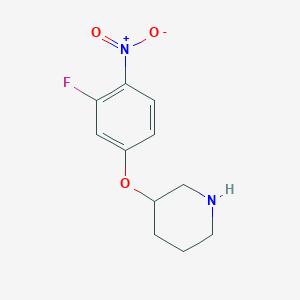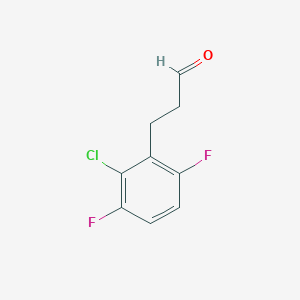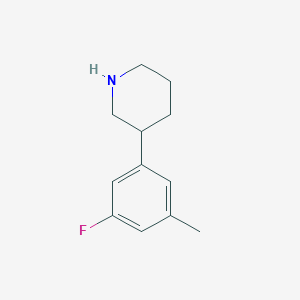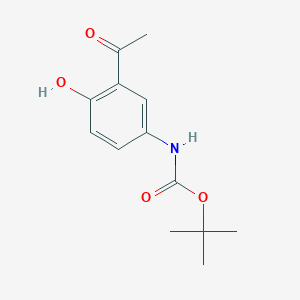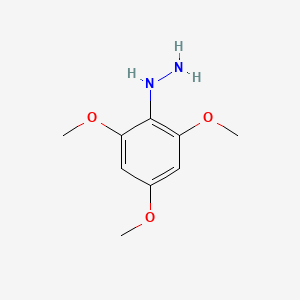
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile is a thiophene derivative with a molecular weight of 232.1 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its unique blend of reactivity and selectivity .
Preparation Methods
The synthesis of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized thiophene derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and various catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . Major products formed from these reactions include aminothiophene derivatives and other functionalized thiophene compounds .
Scientific Research Applications
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be compared with other similar thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene core but differs in its functional groups.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Another thiophene derivative with different substituents, used in antibacterial studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H6BrNOS |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,10H,3H2 |
InChI Key |
RSUYCVHGIYVHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(CBr)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


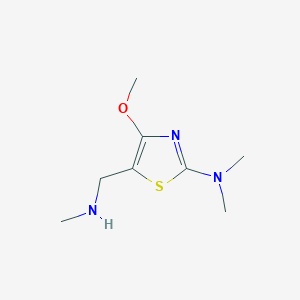

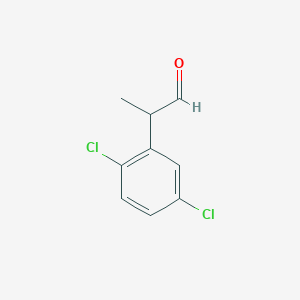
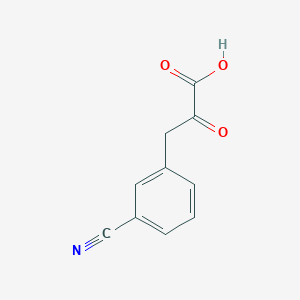
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
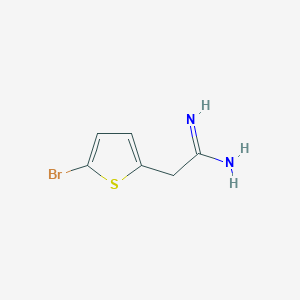
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)

